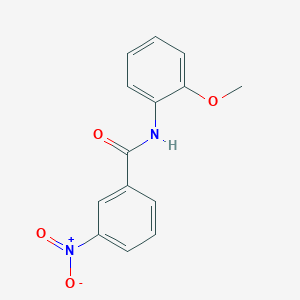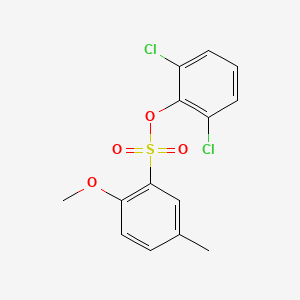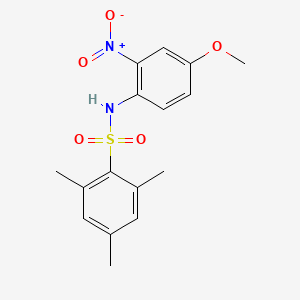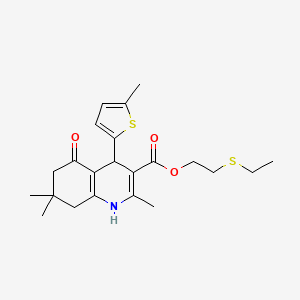![molecular formula C17H18N2O3S B5130493 N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide, commonly known as BTEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEMB is a yellow crystalline powder and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
The mechanism of action of BTEMB is not fully understood. However, it has been proposed that BTEMB exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BTEMB has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
BTEMB has been shown to exhibit various biochemical and physiological effects. BTEMB has been shown to inhibit the production of prostaglandin E2 (PGE2), which is a pro-inflammatory mediator. BTEMB has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in the inflammatory response. Additionally, BTEMB has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
BTEMB has several advantages and limitations for lab experiments. One of the advantages of BTEMB is its potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Another advantage of BTEMB is its anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of BTEMB is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of BTEMB. One potential direction is the development of BTEMB-based anticancer drugs. Another potential direction is the development of BTEMB-based anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of BTEMB and its potential applications in various fields.
Conclusion
In conclusion, BTEMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEMB has been shown to exhibit potent antitumor and anti-inflammatory activity, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of BTEMB and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BTEMB involves a multi-step reaction process. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. The second step involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 2-mercaptoethylamine to form 2-methyl-3-nitro-N-(2-mercaptoethyl)benzamide. The final step involves the reaction of 2-methyl-3-nitro-N-(2-mercaptoethyl)benzamide with benzyl chloride to form BTEMB.
Applications De Recherche Scientifique
BTEMB has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTEMB has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTEMB has also been shown to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-15(8-5-9-16(13)19(21)22)17(20)18-10-11-23-12-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYFDNOKZTGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(benzylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(anilinosulfonyl)phenyl]-3-(2-chlorophenyl)-2-phenylacrylamide](/img/structure/B5130417.png)

![N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B5130437.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130444.png)
![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)


![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)

